1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-bromophenyl)-5-tert-butyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-19(2,3)18-13-17(14-9-11-15(20)12-10-14)22(21-18)25(23,24)16-7-5-4-6-8-16/h4-12,17H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDUPAKWWBXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester in the presence of a sulfonylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, related pyrazole derivatives have been synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's structure allows for potential modifications that enhance its bioactivity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can inhibit inflammatory pathways. In particular, compounds with similar structures have shown promise in reducing inflammation in animal models, suggesting that 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole could be further investigated for its anti-inflammatory properties .
Anticancer Potential
Studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to interact with specific cellular targets may inhibit cancer cell proliferation. For example, related compounds have been shown to induce apoptosis in cancer cell lines, indicating a need for further exploration of this compound's efficacy in cancer treatment .
Organic Electronics
The unique electronic properties of pyrazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of sulfonyl and bromophenyl groups enhances the electronic characteristics, potentially improving device performance .
Polymer Chemistry
In polymer chemistry, pyrazole derivatives can serve as building blocks for synthesizing advanced materials with tailored properties. Their incorporation into polymer chains can lead to materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzenesulfonyl group and the bromophenyl group can influence its binding affinity and selectivity for these targets. The tert-butyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Key Observations :
- Methylsulfonyl -containing analogs (e.g., compound from ) exhibit higher molecular weights due to sulfur-based substituents but lack the tert-butyl group’s lipophilicity.
- Microwave-assisted synthesis (e.g., ) improves efficiency compared to traditional methods, though the target compound’s synthesis likely follows conventional cyclization .
Key Observations :
- The benzenesulfonyl group in the target compound may confer enzyme inhibition (e.g., carbonic anhydrase) similar to ’s sulfonamide derivatives .
- Bromophenyl substituents (common in ) correlate with enhanced cytotoxicity and selective enzyme inhibition.
- tert-Butyl groups (as in the target and ) likely improve membrane permeability due to lipophilicity, though this may reduce solubility .
Physicochemical Properties
Predicted properties highlight substituent-driven differences:
Key Observations :
- Benzenesulfonyl groups may elevate density due to sulfur’s atomic weight .
Biological Activity
1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H20BrN3O2S
- Molecular Weight : 408.34 g/mol
- CAS Number : [insert CAS number if available]
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that modifications in the pyrazole structure can lead to compounds with promising anti-inflammatory activity. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. One derivative exhibited notable activity against these strains, suggesting potential applications in treating bacterial infections .
Anticancer Potential
Pyrazole compounds are being investigated for their anticancer properties. Research has highlighted that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or bacterial metabolism.
- Receptor Binding : It could interact with specific receptors, modulating cellular responses related to inflammation and cancer cell growth.
- Signal Transduction Pathways : The compound may affect various signaling pathways that regulate cell cycle progression and apoptosis.
Case Studies
Q & A
Q. What are the standard synthetic routes for 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, a reflux method using hydrazine hydrate in butyric acid (110–120°C, 8–12 hours) is commonly employed to form the pyrazoline core . Key optimization parameters include:
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., sulfonyl C=O stretch at ~1350–1150 cm⁻¹) and confirms cyclization .
- NMR : ¹H NMR reveals diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–3.5 ppm, ABX coupling) .
- DFT calculations : HOMO-LUMO analysis predicts reactivity, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic sites .
Q. How is purity assessed during synthesis, and what analytical techniques are used?
- TLC monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress .
- Recrystallization : Ethanol or DMF yields single crystals suitable for X-ray diffraction .
- HPLC-MS : Quantifies impurities (<2%) and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 443) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies in antimicrobial or anticonvulsant activity across studies may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl substitutions) to identify pharmacophores .
- Cellular models : Use primary cell lines instead of immortalized ones to reduce off-target effects .
Q. What crystallographic insights reveal intermolecular interactions in this compound?
Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group, Z = 4) shows:
- Hydrogen bonding : C–H···O interactions (2.8–3.2 Å) stabilize dimer formation .
- π–π stacking : Aryl rings (4-bromophenyl and benzenesulfonyl) stack at 3.6–4.1 Å distances, influencing crystal packing .
- Graph set analysis : R₂²(16) motifs describe dimeric networks, critical for predicting solubility .
Q. How can molecular docking elucidate its mechanism of action?
- Target selection : Dock against proteins like carbonic anhydrase IX (PDB ID: 3IAI) or cyclooxygenase-2 (COX-2) .
- Scoring functions : Use AutoDock Vina with AMBER force fields to assess binding affinities (ΔG < −7 kcal/mol suggests strong binding) .
- MD simulations : 100-ns trajectories validate stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. What strategies improve yield in multi-step syntheses?
Q. How do substituents influence electronic properties and bioactivity?
- Electron-withdrawing groups (e.g., 4-bromophenyl): Increase electrophilicity, enhancing COX-2 inhibition .
- Bulky groups (tert-butyl): Improve metabolic stability by shielding the pyrazole core from CYP450 enzymes .
- Sulfonyl groups : Modulate solubility (log P ~3.5) and membrane permeability .
Data Analysis and Experimental Design
Q. How are vibrational modes correlated with biological activity?
Q. What statistical methods validate reproducibility in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
